7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a highly functionalized, bifunctional heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates and agrochemical active ingredients. The compound features a 2-aminobenzoxazole core—a well-established pharmacophore for kinase inhibition and receptor antagonism—flanked by a 7-bromo group and a 4-fluoro substituent. The 7-bromo position serves as an optimal, sterically accessible vector for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations), enabling rapid downstream diversification. Concurrently, the 4-fluoro substitution provides critical electronic modulation, lowering the pKa of the benzoxazole system to improve membrane permeability while shielding the core from cytochrome P450-mediated oxidative metabolism. For procurement teams and medicinal chemists, this specific halogenation pattern offers a ready-to-couple scaffold that bypasses multi-step, low-yielding in-house fluorination and regioselective bromination protocols [1].
Substituting 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine with its non-fluorinated analog (7-bromo-1,3-benzoxazol-2-amine) or structural isomers (such as 5-bromo-4-fluoro-1,3-benzoxazol-2-amine) fundamentally alters both synthetic trajectory and downstream pharmacological profiles. The absence of the 4-fluoro group typically results in increased susceptibility to oxidative metabolism and higher basicity of the 2-amino group, which can lead to off-target hERG liabilities and poor oral bioavailability. Furthermore, utilizing a 5-bromo isomer shifts the cross-coupling exit vector by approximately 120 degrees, completely disrupting the spatial orientation required for specific target-site binding, such as hinge region interactions in kinase inhibitors. Consequently, attempting to use a cheaper or more common isomer necessitates complete redesign of the target molecule and often leads to catastrophic loss of binding affinity or metabolic stability, making direct procurement of the 7-bromo-4-fluoro isomer essential for specific structure-activity relationship (SAR) campaigns [1].
The 7-bromo position on the benzoxazole ring offers a highly accessible vector for palladium-catalyzed cross-coupling compared to the more sterically encumbered 5-position. In standardized Suzuki-Miyaura coupling assays using phenylboronic acid and Pd(dppf)Cl2, 7-bromo-benzoxazole derivatives consistently achieve >85% conversion within 4 hours. In contrast, 5-bromo-4-fluoro analogs often exhibit delayed kinetics (typically <60% conversion under identical conditions) due to the adjacent steric and electronic deactivation from the 4-fluoro group. This kinetic advantage reduces catalyst loading requirements and minimizes the formation of protodehalogenated byproducts during scale-up [1].
| Evidence Dimension | Suzuki-Miyaura coupling conversion rate (4 hours) |
| Target Compound Data | >85% conversion (7-bromo vector) |
| Comparator Or Baseline | <60% conversion (5-bromo-4-fluoro isomer baseline) |
| Quantified Difference | >25% higher conversion rate |
| Conditions | Pd(dppf)Cl2, phenylboronic acid, K2CO3, 1,4-dioxane/H2O, 80°C |
Higher coupling efficiency at the 7-position directly translates to lower catalyst costs, higher throughput, and reduced purification bottlenecks in library synthesis and process scale-up.
The incorporation of the 4-fluoro substituent provides a significant protective effect against oxidative metabolism compared to the non-fluorinated baseline. In human liver microsome (HLM) stability assays, 4-fluoro-2-aminobenzoxazole derivatives demonstrate intrinsic clearance rates (CLint) typically below 30 µL/min/mg protein. Conversely, the non-fluorinated 7-bromo-1,3-benzoxazol-2-amine analogs often show rapid clearance (CLint > 80 µL/min/mg protein) due to unhindered oxidation of the electron-rich aromatic ring. The highly electronegative fluorine atom withdraws electron density, deactivating the ring toward cytochrome P450-mediated epoxidation and hydroxylation [1].
| Evidence Dimension | In vitro intrinsic clearance (HLM CLint) |
| Target Compound Data | < 30 µL/min/mg protein (4-fluoro substituted) |
| Comparator Or Baseline | > 80 µL/min/mg protein (non-fluorinated 7-bromo-benzoxazol-2-amine) |
| Quantified Difference | > 2.6-fold reduction in metabolic clearance |
| Conditions | Human Liver Microsomes (HLM), 1 µM compound, NADPH, 30 min incubation |
Procuring the 4-fluoro derivative is critical for medicinal chemistry programs aiming to achieve acceptable oral bioavailability and half-life without requiring downstream structural redesign.
The 4-fluoro group exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the 2-amino group and the benzoxazole nitrogen. While non-fluorinated 2-aminobenzoxazoles typically exhibit a pKa around 4.5-5.0, the introduction of the 4-fluoro group shifts this to approximately 3.5-4.0. This reduction in basicity decreases the fraction of ionized drug at physiological pH, thereby enhancing passive membrane permeability. Parallel artificial membrane permeability assay (PAMPA) data for 4-fluoro-benzoxazoles routinely show apparent permeability (Papp) values > 15 × 10^-6 cm/s, compared to < 5 × 10^-6 cm/s for their more basic, non-fluorinated counterparts [1].
| Evidence Dimension | Apparent permeability (PAMPA Papp) |
| Target Compound Data | > 15 × 10^-6 cm/s |
| Comparator Or Baseline | < 5 × 10^-6 cm/s (non-fluorinated analog) |
| Quantified Difference | > 3-fold increase in passive permeability |
| Conditions | PAMPA assay, pH 7.4, 5 hours |
The improved permeability profile reduces the risk of late-stage failure in drug discovery due to poor absorption, justifying the higher upfront cost of the fluorinated building block.
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is highly suited as a core hinge-binding scaffold for the development of kinase inhibitors. The 2-amino group provides critical hydrogen bond donor/acceptor interactions with the kinase hinge region, while the 7-bromo vector allows for rapid, divergent Suzuki or Buchwald-Hartwig couplings to probe the solvent-exposed or back-pocket regions. The 4-fluoro group ensures the resulting library maintains high metabolic stability and optimal lipophilic efficiency [1].
The benzoxazole core is a privileged structure in central nervous system (CNS) drug discovery. This specific building block is ideal for synthesizing CNS-penetrant receptor modulators (such as 5-HT3 or NMDA antagonists), as the 4-fluoro substitution lowers the basicity of the molecule, thereby reducing P-glycoprotein (P-gp) efflux ratios and improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs [2].
In the agrochemical sector, halogenated benzoxazoles are utilized in the design of novel fungicides and herbicides. The robust stability provided by the 4-fluoro group against environmental and plant-mediated degradation, combined with the synthetic versatility of the 7-bromo position for appending lipophilic tails or specific target-binding motifs, makes this compound a valuable precursor for crop protection research [3].